molecular formula C19H16N2O2 B15045151 2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B15045151
M. Wt: 304.3 g/mol
InChI Key: UFXJZIRGGNAHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes both isoindole and dihydroisoquinoline moieties. These structural features make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the use of a modified Strecker reaction, which involves the reaction of 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in MeCN at room temperature . The product is then purified through crystallization from a petroleum ether:ethyl acetate mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoindole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoindole derivatives.

Scientific Research Applications

2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by occupying the active site and preventing substrate binding . The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of isoindole and dihydroisoquinoline structures. This duality provides it with distinct chemical properties and reactivity, making it valuable for diverse scientific applications.

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C19H16N2O2/c22-18-15-7-3-4-8-16(15)19(23)21(18)12-10-17-14-6-2-1-5-13(14)9-11-20-17/h1-8H,9-12H2

InChI Key

UFXJZIRGGNAHNF-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=CC=CC=C21)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.